
Application Notes and Protocols: Flow
Cytometry Analysis of Apoptosis Induced by

SAR103168

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical

activity against various hematological malignancies.[1][2] It has demonstrated nanomolar

inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor

kinases, including VEGFR1/2, Tie2, PDGFR, and FGFR.[1][2][3] Preclinical studies have

shown that SAR103168 effectively inhibits proliferation and induces apoptosis in acute and

chronic myeloid leukemia (AML and CML) cell lines.[1][2] This document provides a detailed

protocol for the analysis of SAR103168-induced apoptosis using flow cytometry with Annexin V

and Propidium Iodide (PI) staining.

Principle of the Assay
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. A key hallmark

of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the

outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide

(PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can

penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1191841?utm_src=pdf-interest
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pubmed.ncbi.nlm.nih.gov/23121564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pubmed.ncbi.nlm.nih.gov/23121564/
https://www.benchchem.com/product/b1150162
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pubmed.ncbi.nlm.nih.gov/23121564/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early

apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation
The following table summarizes representative quantitative data on the dose-dependent

induction of apoptosis by SAR103168 in the KG-1 (AML) cell line after a 48-hour incubation

period, as analyzed by Annexin V/PI flow cytometry.

SAR103168
Concentration
(nM)

Viable Cells
(%)

Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

Total
Apoptotic
Cells (%)

0 (Vehicle

Control)
95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.7 4.8 ± 1.5

1 88.7 ± 3.5 7.8 ± 1.2 3.5 ± 0.9 11.3 ± 2.1

10 65.4 ± 4.2 25.1 ± 3.3 9.5 ± 1.8 34.6 ± 5.1

50 32.1 ± 5.1 48.9 ± 4.5 19.0 ± 3.2 67.9 ± 7.7

100 15.8 ± 3.9 55.3 ± 5.8 28.9 ± 4.1 84.2 ± 9.9
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Caption: SAR103168 induced apoptosis signaling pathway.
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Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols
Materials

Cell Line: KG-1 (human acute myeloid leukemia) or other relevant leukemia cell lines (e.g.,

K562, EOL-1).

Compound: SAR103168 (dissolved in an appropriate solvent, e.g., DMSO).

Reagents:

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin.

Phosphate-Buffered Saline (PBS), pH 7.4.

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and 10X Binding Buffer).

Sterile, nuclease-free water.

Equipment:

Cell culture incubator (37°C, 5% CO₂).

Laminar flow hood.

Centrifuge.

Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.

Hemocytometer or automated cell counter.

Micropipettes and sterile tips.

Microcentrifuge tubes.
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Methods
1. Cell Culture and Treatment

a. Culture KG-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin in a humidified incubator at 37°C with 5% CO₂.

b. Seed the cells at a density of 2 x 10⁵ cells/mL in 6-well plates.

c. Prepare serial dilutions of SAR103168 in culture medium to achieve the desired final

concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO) at the same

final concentration as the highest SAR103168 treatment.

d. Treat the cells with the different concentrations of SAR103168 or vehicle control and

incubate for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining

a. Following incubation, carefully collect both the floating (apoptotic) and adherent cells. For

adherent cells, gently scrape them from the well.

b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

c. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300

x g for 5 minutes after each wash.

d. Prepare 1X Binding Buffer by diluting the 10X stock with sterile, nuclease-free water.

e. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1 x 10⁶ cells/mL.

f. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

g. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

h. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

a. After incubation, add 400 µL of 1X Binding Buffer to each tube.
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b. Analyze the samples on a flow cytometer within one hour of staining.

c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control

cells to establish proper compensation and gating.

d. Acquire data for at least 10,000 events per sample.

e. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus

PI.

f. Define the quadrants to quantify the percentage of cells in each population:

Lower-left quadrant (Annexin V- / PI-): Viable cells
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in
apoptosis studies)

Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of

SAR103168-induced apoptosis by flow cytometry. The provided methodologies and

representative data can serve as a valuable resource for researchers investigating the anti-

cancer properties of this multi-kinase inhibitor. The detailed experimental procedures and

diagrams facilitate the replication and adaptation of this assay for various research and drug

development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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